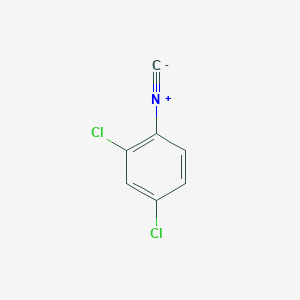

2,4-Dichloro-1-isocyanobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dichloro-1-isocyanobenzene is a chemical compound that is part of the isocyanobenzene family. Isocyanobenzenes are compounds that contain an isocyanate group (-N=C=O) attached to a benzene ring. The presence of chlorine atoms and the isocyanate group in the compound suggests that it may have unique reactivity and could be used as an intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of compounds related to 2,4-Dichloro-1-isocyanobenzene can be complex, involving multiple steps and components. For instance, a novel four-component reaction has been developed to prepare alkylcarbamoyl derivatives, which are structurally related to isocyanobenzenes . This reaction demonstrates the versatility of isocyanides in forming carbon-carbon bonds and functional groups such as amides and esters in a single synthetic step. Although not directly related to 2,4-Dichloro-1-isocyanobenzene, this synthesis approach highlights the potential methodologies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of isocyanobenzene derivatives is characterized by the presence of an isocyanate group attached to a benzene ring. In the case of 2,4-Dichloro-1-isocyanobenzene, the two chlorine atoms would be expected to influence the electronic properties of the molecule, potentially affecting its reactivity. The structure of a related compound, 1,2-dicyanobenzene, shows that the cyano groups can be slightly bent above the plane of the benzene ring, which could be relevant for understanding the geometry of 2,4-Dichloro-1-isocyanobenzene .

Chemical Reactions Analysis

Isocyanobenzene compounds can participate in various chemical reactions due to the reactivity of the isocyanate group. For example, 1,4-diisocyanobenzene can form one-dimensional supramolecular structures on gold surfaces, which could have implications for nanoelectronic applications . This suggests that 2,4-Dichloro-1-isocyanobenzene might also form interesting structures with metal surfaces, potentially leading to novel material properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-1-isocyanobenzene would be influenced by the isocyanate and chlorine substituents. For example, the crystal structure of a related compound, 2,3-dichloro-5,6-dicyano-1,4-dihydroxybenzene, shows that hydrogen bonding can lead to one-dimensional arrangements . This suggests that 2,4-Dichloro-1-isocyanobenzene could also exhibit specific crystal packing and hydrogen bonding patterns. Additionally, the presence of chlorine atoms could affect the compound's volatility, solubility, and stability.

Applications De Recherche Scientifique

Synthesis of Organic Intermediates

2,4-Dichloro-1-isocyanobenzene is used in the synthesis of various organic compounds. For instance, it plays a role in the preparation of 2,4-dichlorofluorobenzene, an intermediate for synthesizing broad-spectrum antibiotics like ciprofloxacin. The increasing demand for these antibiotics has driven the need for efficient synthesis methods of such intermediates (Wang Guo-xi, 2004).

Kinetics of Chemical Reactions

Studies on the kinetics of reactions involving dichloro-methoxybenzenes, derived from compounds like 2,4-dichloro-1-isocyanobenzene, provide insights into the effects of reactants' molar ratio, solvents, and temperature on reaction outcomes. This research is vital for optimizing industrial chemical processes (Baohe Wang et al., 2010).

Pharmaceutical Applications

In pharmaceutical research, derivatives of 2,4-dichloro-1-isocyanobenzene are synthesized for potential antitumor activities. This includes the creation of novel urea derivatives that show promise in cancer treatment (S. Ling et al., 2008).

Electrochemical Applications

Research into the electrochemical properties of compounds related to 2,4-dichloro-1-isocyanobenzene, like methyl triclosan, has implications for understanding environmental pollutants and developing remediation strategies. These studies focus on the reduction processes at the molecular level (Angela A. Peverly et al., 2014).

Material Science Applications

In material science, 2,4-dichloro-1-isocyanobenzene derivatives are used in synthesizing novel luminescent materials. Such materials have potential applications in electronics and photonics (A. Pietrangelo et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

2,4-dichloro-1-isocyanobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTZTTXSAKLZEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400888 |

Source

|

| Record name | 2,4-dichloro-1-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-1-isocyanobenzene | |

CAS RN |

143954-64-7 |

Source

|

| Record name | 2,4-dichloro-1-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)

![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)

![[(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B131557.png)

![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)